

Application Notes and Protocols for PTX3 ELISA in Human Plasma

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Compound of Interest		
Compound Name:	PTX3 protein	
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These application notes provide a detailed protocol for the quantitative determination of human Pentraxin 3 (PTX3) in plasma samples using a sandwich enzyme-linked immunosorbent assay (ELISA). This document includes information on the underlying signaling pathways of PTX3, a comprehensive experimental workflow, and key quantitative data presented for clarity and ease of use.

Introduction to Pentraxin 3 (PTX3)

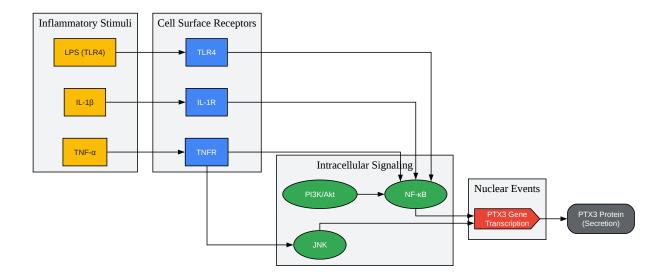
Pentraxin 3 (PTX3) is a crucial protein in the innate immune system, acting as a pattern recognition molecule.[1] It is a member of the long pentraxin family and is produced by various cells, including dendritic cells, macrophages, endothelial cells, and fibroblasts, in response to primary inflammatory signals.[1] Unlike the short pentraxins such as C-reactive protein (CRP) which are primarily produced in the liver, PTX3 is expressed at the site of inflammation.[2] PTX3 plays a multifaceted role in immune regulation, inflammation, tissue repair, and has been implicated in various pathological conditions, including cardiovascular diseases, infectious diseases, and cancer.[2][3][4] The expression of PTX3 is regulated by several signaling pathways, most notably the NF-κB pathway, which is activated by inflammatory cytokines like TNF-α and IL-1β.[1][3]



The concentration of PTX3 in blood is low under normal physiological conditions (typically < 2 ng/mL in humans) but increases significantly during inflammatory and infectious states.[5] This makes the quantification of PTX3 in plasma a valuable biomarker for various diseases.

PTX3 Signaling Pathway

The production of PTX3 is initiated by various inflammatory stimuli, which activate downstream signaling cascades. The diagram below illustrates a simplified overview of the key pathways leading to PTX3 expression.



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Caption: Simplified signaling pathways inducing PTX3 expression.

Experimental Protocol: PTX3 ELISA in Human Plasma



This protocol outlines the steps for a sandwich ELISA to quantify PTX3 in human plasma.

Principle of the Assay

This assay employs the quantitative sandwich enzyme immunoassay technique. A microplate is pre-coated with a monoclonal antibody specific for human PTX3. Standards and samples are pipetted into the wells, and any PTX3 present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated antibody specific for human PTX3 is added to the wells. Following a wash to remove any unbound biotin-conjugated antibody, a streptavidin-HRP conjugate is added. After a final wash, a substrate solution is added to the wells, and color develops in proportion to the amount of PTX3 bound in the initial step. The color development is stopped, and the intensity of the color is measured.

Materials and Reagents

Reagent Reagent	Specification
PTX3 Pre-coated 96-well Microplate	12 x 8 well strips
Human PTX3 Standard	Lyophilized
Biotin-conjugated anti-human PTX3 Ab	
Streptavidin-HRP Conjugate	
Assay Diluent	
Wash Buffer	25x Concentrate
TMB Substrate	
Stop Solution	_
Plate Sealer	_
Deionized or Distilled Water	_

Sample Collection and Preparation

 Plasma Collection: Collect whole blood into tubes containing EDTA, heparin, or sodium citrate as an anticoagulant.[6][7][8]



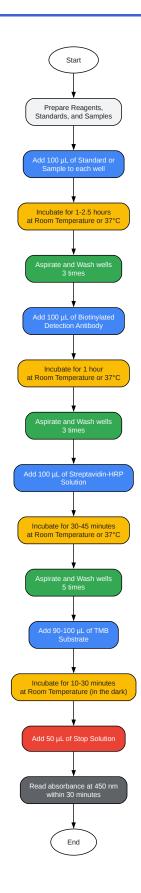
- Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1000 x g for 15 minutes at 2-8°C.[8][9]
- Platelet-Poor Plasma (Recommended): For complete platelet removal, perform an additional centrifugation step of the plasma at 10,000 x g for 10 minutes at 2-8°C.[8][9]
- Aliquoting and Storage: Aliquot the supernatant (plasma) into clean polypropylene tubes.[6] It
 is recommended to assay samples immediately. If not, store aliquots at -20°C or -80°C for
 later use. Avoid repeated freeze-thaw cycles.[8][10]

Parameter	Recommendation
Anticoagulant	EDTA, Heparin, or Citrate[6][7][8]
Centrifugation (Initial)	1000 x g for 15 minutes at 2-8°C[8][9]
Centrifugation (Optional)	10,000 x g for 10 minutes at 2-8°C for platelet- poor plasma[8][9]
Storage	Assay immediately or aliquot and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.[8][10]

Assay Procedure

The following workflow diagram illustrates the key steps of the PTX3 ELISA protocol.





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Caption: Step-by-step workflow for the PTX3 ELISA.



Detailed Steps:

- Reagent Preparation: Bring all reagents and samples to room temperature before use.
 Prepare standards and working solutions according to the kit manufacturer's instructions.
- Add Standards and Samples: Add 100 μ L of each standard and sample into the appropriate wells. It is recommended to run all standards and samples in duplicate.
- Incubation: Cover the plate with a sealer and incubate for 1 to 2.5 hours at room temperature or 37°C, depending on the kit's instructions.[11][12]
- Washing: Aspirate each well and wash by filling each well with Wash Buffer (approximately 300 μL) and then aspirating. Repeat this process for a total of three washes.
- Add Detection Antibody: Add 100 μL of the biotin-conjugated anti-human PTX3 antibody to each well.
- Second Incubation: Cover the plate and incubate for 1 hour at room temperature or 37°C. [11][12]
- Washing: Repeat the aspiration and wash step as in step 4.
- Add Streptavidin-HRP: Add 100 μL of the Streptavidin-HRP solution to each well.
- Third Incubation: Cover the plate and incubate for 30 to 45 minutes at room temperature or 37°C.[11][12]
- Washing: Repeat the aspiration and wash step, but for a total of five washes.
- Substrate Development: Add 90-100 μ L of TMB Substrate to each well. Incubate for 10-30 minutes at room temperature in the dark.
- Stop Reaction: Add 50 μ L of Stop Solution to each well. The color in the wells should change from blue to yellow.
- Read Plate: Read the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.



Step	Volume per Well	Incubation Time	Incubation Temperature
Standard/Sample	100 μL	1 - 2.5 hours	Room Temp or 37°C
Biotinylated Detection Ab	100 μL	1 hour	Room Temp or 37°C
Streptavidin-HRP	100 μL	30 - 45 minutes	Room Temp or 37°C
TMB Substrate	90 - 100 μL	10 - 30 minutes	Room Temp (dark)
Stop Solution	50 μL	N/A	N/A

Data Analysis

- Calculate the average absorbance for each set of duplicate standards, controls, and samples.
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
- Determine the concentration of PTX3 in the samples by interpolating their mean absorbance values from the standard curve.
- Correct for sample dilution. Multiply the interpolated concentration by the dilution factor to obtain the actual concentration of PTX3 in the original sample.

Typical Data

The following are typical ranges and sensitivities for commercially available PTX3 ELISA kits. Note that these values can vary between manufacturers and lots.



Parameter	Typical Value
Sensitivity	3.4 - 4.12 pg/mL[13]
Assay Range	15.6 - 1000 pg/mL to 6.86 - 5000 pg/mL[13]
Sample Dilution	2-fold or as determined by preliminary testing[11]

Conclusion

This document provides a comprehensive protocol and relevant background information for the successful quantification of human PTX3 in plasma samples using an ELISA. Adherence to proper sample handling and the detailed assay procedure is critical for obtaining accurate and reproducible results. Researchers should always refer to the specific instructions provided with their chosen ELISA kit.

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